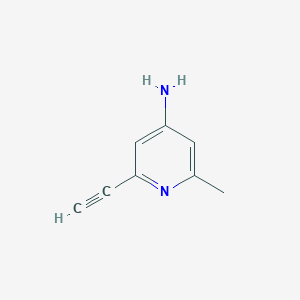
2-Ethynyl-6-methylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-6-methylpyridin-4-amine is an organic compound with a pyridine ring substituted with an ethynyl group at the 2-position, a methyl group at the 6-position, and an amino group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-methylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine.
Bromination: The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) to form 2-bromo-6-methylpyridine.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide to introduce the ethynyl group.
Deprotection: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 2-ethynyl-6-methylpyridine.
Amination: Finally, the amino group is introduced at the 4-position through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Ethynyl-6-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-ethynyl-6-methylpyridine-4-carboxaldehyde.
Reduction: Formation of 2-ethynyl-6-methylpiperidine-4-amine.
Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl compounds.
科学的研究の応用
2-Ethynyl-6-methylpyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Ethynyl-6-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues in the target protein.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the ethynyl group.
2-Ethynylpyridine: Lacks the methyl and amino groups.
6-Methylpyridin-4-amine: Lacks the ethynyl group.
Uniqueness
2-Ethynyl-6-methylpyridin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and the formation of novel derivatives through chemical modifications.
特性
分子式 |
C8H8N2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
2-ethynyl-6-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-8-5-7(9)4-6(2)10-8/h1,4-5H,2H3,(H2,9,10) |
InChIキー |
AOVYOBIQOVCUPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C#C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


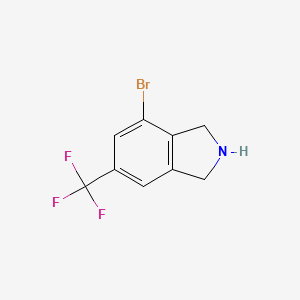
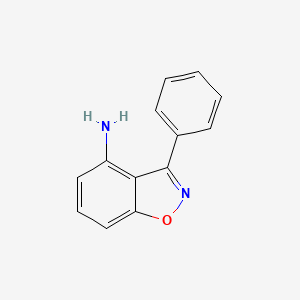
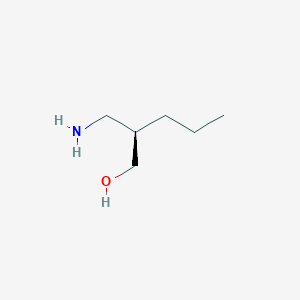
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
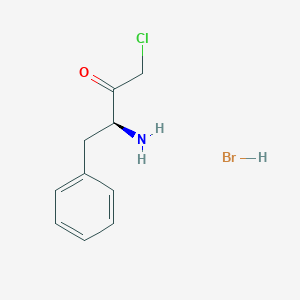
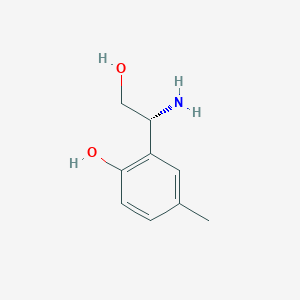
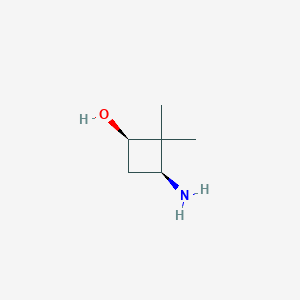
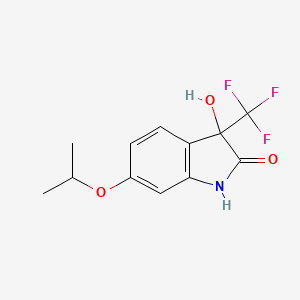
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)

![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
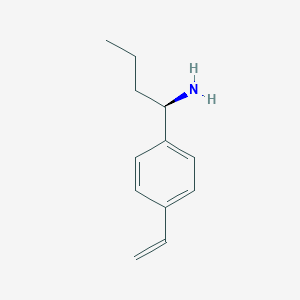
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
